molecular formula C11H10ClN3O2S B1335123 N-(6-chloropyridazin-3-yl)-4-methylbenzenesulfonamide CAS No. 91349-44-9

N-(6-chloropyridazin-3-yl)-4-methylbenzenesulfonamide

Cat. No. B1335123
CAS RN: 91349-44-9
M. Wt: 283.73 g/mol
InChI Key: FPWWTEMQIYEEQX-UHFFFAOYSA-N
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Description

The compound N-(6-chloropyridazin-3-yl)-4-methylbenzenesulfonamide is a derivative of benzenesulfonamide, which is a functional group known for its involvement in various biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related sulfonamide derivatives that have been synthesized and evaluated for their biological activities, such as antibacterial, antioxidant, and anticancer properties. These studies provide a context for understanding the potential applications and significance of similar sulfonamide compounds.

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the reaction of sulfonyl chlorides with amines or other nitrogen-containing heterocycles. For instance, paper describes the synthesis of novel 4-chloro-2-mercaptobenzenesulfonamides by reacting N-(benzenesulfonyl)cyanamide potassium salts with various hydrazinecarbodithioic acid esters and other nitrogen-containing compounds. Similarly, paper outlines the synthesis of N-(1-(2-chloropyrimidin-4-yl)-1H-indazol-5-yl) benzenesulfonamide derivatives through the reduction of nitroindazole followed by reaction with aryl sulphonyl chlorides. These methods could potentially be adapted for the synthesis of N-(6-chloropyridazin-3-yl)-4-methylbenzenesulfonamide.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of the sulfonamide group attached to an aromatic ring, which can be further substituted with various functional groups that influence the compound's properties and biological activity. The papers provided do not directly analyze the molecular structure of N-(6-chloropyridazin-3-yl)-4-methylbenzenesulfonamide, but they do discuss the importance of structural motifs and substituents in related compounds. For example, paper explores the structure-activity relationships of arylsulfonamide analogs, highlighting the impact of different substituents on the compound's inhibitory effect on the HIF-1 pathway.

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions, often influenced by the substituents on the aromatic ring. The papers provided do not detail the specific chemical reactions of N-(6-chloropyridazin-3-yl)-4-methylbenzenesulfonamide, but they do provide insights into the reactivity of similar compounds. For instance, the synthesis methods described in papers and involve nucleophilic substitution reactions, which are common for sulfonamide synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, stability, and reactivity, are crucial for their pharmacological applications. Paper mentions the poor water solubility of a related sulfonamide compound, which is a common challenge in drug formulation. The antibacterial, antioxidant, and anticancer activities of the synthesized compounds discussed in papers , , and suggest that the physical and chemical properties of these compounds are conducive to their biological activity, which may also be true for N-(6-chloropyridazin-3-yl)-4-methylbenzenesulfonamide.

Scientific Research Applications

DNA Interaction and Anticancer Activity

  • DNA Binding and Anticancer Properties: Copper(II)-sulfonamide complexes with derivatives of 4-methylbenzenesulfonamide, including N-(6-chloropyridazin-3-yl)-4-methylbenzenesulfonamide, exhibit significant binding affinity to DNA and demonstrate notable anticancer activity. These complexes can induce cell death primarily through apoptosis in human tumor cells, including colon adenocarcinoma and leukemia lymphocytes, highlighting their potential as anticancer agents (González-Álvarez et al., 2013).

Antimicrobial and Antiproliferative Agents

  • Antimicrobial and Antiproliferative Effects: Sulfonamide derivatives, including those related to N-(6-chloropyridazin-3-yl)-4-methylbenzenesulfonamide, have shown promise as effective antimicrobial and antiproliferative agents. Their structures have been explored for potential bioactivity against various microbial strains and cancer cell lines, suggesting a broad spectrum of therapeutic applications (Shimaa M. Abd El-Gilil, 2019).

Synthesis and Characterization in Drug Development

  • Synthesis and Characterization for Drug Development: The compound has been subject to synthesis and structural characterization, contributing to drug development processes. Its molecular structure and properties have been analyzed, providing insights into its potential application in therapeutic contexts, especially for targeting conditions such as dementia (Tomasz Pawlak et al., 2021).

Cytotoxic Activity Against Cancer and HIV

  • Cytotoxic Activity Against Cancer and HIV: Various derivatives of N-(6-chloropyridazin-3-yl)-4-methylbenzenesulfonamide have been synthesized and evaluated for their in vitro anticancer and anti-HIV activities. These compounds have shown sensitivity against leukemia cell lines and moderate anti-HIV activity, underscoring their potential in treating these diseases (E. Pomarnacka et al., 2001).

Enzyme Inhibitory Potential

  • Enzyme Inhibitory Applications: Research on sulfonamides with benzodioxane and acetamide moieties, related to N-(6-chloropyridazin-3-yl)-4-methylbenzenesulfonamide, has explored their potential as enzyme inhibitors. These compounds have shown substantial inhibitory activity against enzymes like α-glucosidase and acetylcholinesterase, indicating their applicability in managing diseases related to enzyme dysfunction (M. Abbasi et al., 2019).

Safety And Hazards

The safety data sheet for a related compound, “Sulfachloropyridazine sodium”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

N-(6-chloropyridazin-3-yl)-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O2S/c1-8-2-4-9(5-3-8)18(16,17)15-11-7-6-10(12)13-14-11/h2-7H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPWWTEMQIYEEQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70390026
Record name N-(6-chloropyridazin-3-yl)-4-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-chloropyridazin-3-yl)-4-methylbenzenesulfonamide

CAS RN

91349-44-9
Record name N-(6-chloropyridazin-3-yl)-4-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6-Chloro-pyridazin-3-ylamine (7 g, 54 mmol) was taken up in pyridine (54 mL) and TsCl (11.34 g, 59 mmol) was added. The solution was heated at 80-90° C. for 24 h. The solution was concentrated and the residue was diluted with water and extracted with ethyl acetate. The organic layer was washed with brine (2×50 mL), dried over sodium sulfate and concentrated. Purification by silica gel chromatography (ethyl acetate/hexane) afforded the title compound (4 g, 26%). 1H NMR (DMSO-d6, 300 MHz): δ 2.4 (s, 3H), 7.4 (d, 3H), 7.54 (d, 1H), 7.8 (m, 3H), 12.5 (br, 1H)
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
11.34 g
Type
reactant
Reaction Step Two
Quantity
54 mL
Type
solvent
Reaction Step Three
Yield
26%

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